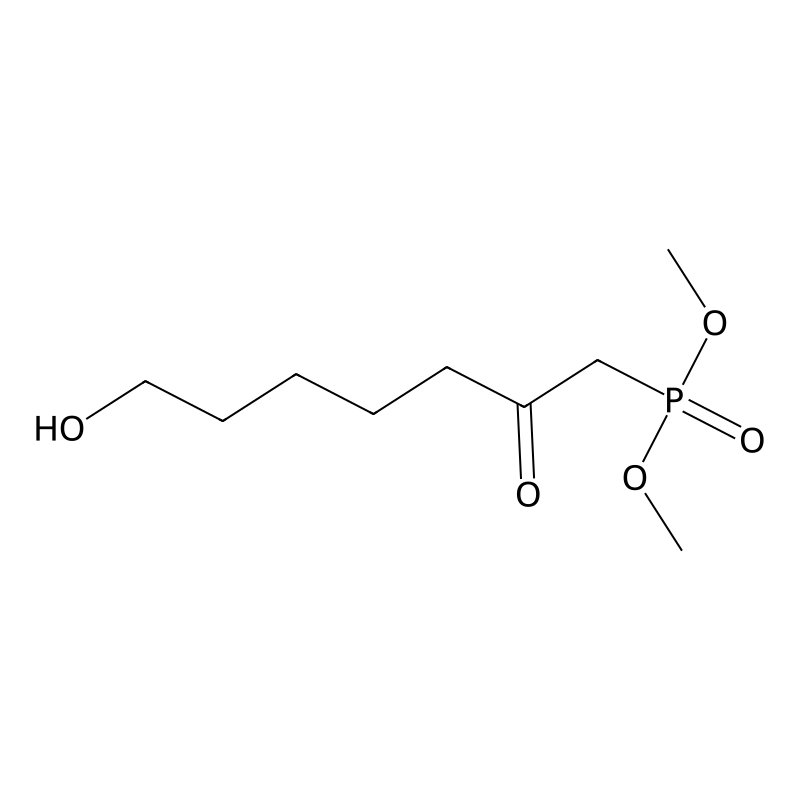

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one is a chemical compound with the molecular formula CHOP. This compound features a dimethoxyphosphoryl group attached to a 7-hydroxyheptan-2-one backbone, which is characterized by its ketone and hydroxyl functional groups. The presence of the dimethoxyphosphoryl group suggests potential applications in medicinal chemistry, particularly in the development of phosphonate derivatives that can exhibit biological activity.

The chemical reactivity of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one can be attributed to the functional groups present in its structure. The ketone group can undergo nucleophilic addition reactions, while the phosphoryl group can participate in phosphorylation reactions. These reactions are essential in synthesizing more complex molecules and can lead to various derivatives with altered biological activities.

Common reactions may include:

- Nucleophilic Addition: Reaction with nucleophiles (e.g., amines, alcohols) at the carbonyl carbon.

- Phosphorylation: Transfer of the phosphoryl group to other substrates, potentially enhancing their biological properties.

The synthesis of 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one typically involves:

- Formation of 7-Hydroxyheptan-2-one: This can be achieved through various methods such as aldol condensation or reduction of ketones.

- Phosphorylation: The introduction of the dimethoxyphosphoryl group can be accomplished using phosphorus oxychloride or phosphoric acid derivatives in conjunction with appropriate nucleophiles.

The precise conditions for these reactions may vary based on the desired yield and purity of the final product.

1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one has potential applications in:

- Medicinal Chemistry: As a precursor for developing new pharmaceuticals.

- Agricultural Chemistry: As a potential pesticide or herbicide due to its phosphonate structure.

- Biochemical Research: As a tool for studying phosphorylation processes in biological systems.

Interaction studies involving 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one would typically focus on its binding affinity to various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and in vitro assays could be employed to evaluate these interactions.

Several compounds share structural similarities with 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Hydroxyheptan-2-one | CHO | Contains hydroxyl and ketone groups |

| Dimethyl phosphoryl acetate | CHOP | Phosphate ester; used in organic synthesis |

| Methyl phosphonic acid | CHOP | Simple phosphonic acid; used in agriculture |

| 1-Methylpiperidinyl phosphonate | CHNOP | Contains piperidine ring; potential bioactivity |

Uniqueness: The unique combination of a dimethoxyphosphoryl group with a 7-hydroxyheptan-2-one backbone sets this compound apart from others, potentially enhancing its solubility and bioactivity compared to simpler phosphonates or hydroxylated ketones.